N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide
Description
Overview of Acetamide-Based Synthetic Compounds in Scientific Research
Acetamide (B32628) derivatives are a cornerstone of modern medicinal and materials chemistry. nih.govarchivepp.com Bearing the functional group CH₃CONH₂, acetamides are noted for their diverse biological activities. nih.gov Historically, acetanilide (B955), the N-phenyl derivative of acetamide, was one of the first synthetic analgesics and antipyretics, though its use was curtailed by toxicity. ingentaconnect.comeurekaselect.comwikipedia.org This early application paved the way for the development of safer analogues, such as paracetamol. atamanchemicals.comwikipedia.org
In contemporary research, the acetamide scaffold is integral to the design of a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer drugs. ingentaconnect.comresearchgate.net The versatility of the acetamide group allows for the synthesis of large libraries of compounds for screening, aiding in the discovery of new drug candidates. archivepp.com Beyond medicine, acetamide derivatives are crucial in agriculture, particularly as herbicides. nih.govcambridge.orgresearchgate.net
Historical Development of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide within the Aniline (B41778) Derivative Family
The history of this compound is intrinsically linked to the broader development of aniline derivatives. Aniline, a primary aromatic amine, has been a fundamental building block in the chemical industry since the 19th century, initially for the synthesis of dyes. atamanchemicals.comwikipedia.org Its derivatives have found widespread use as antioxidants, rubber processing chemicals, and precursors to polymers. atamanchemicals.comresearchgate.net
The specific N-(2-ethyl-6-methylphenyl)aniline moiety, also known as 2-ethyl-6-methylaniline (B166961), is a key component in the synthesis of several commercially important chloroacetamide herbicides, such as metolachlor (B1676510) and acetochlor. nih.govawsjournal.org These herbicides were developed to control grass and some broadleaf weeds in various crops. cambridge.orgresearchgate.net The development of these agrochemicals in the mid-20th century marked a significant application of substituted aniline derivatives. While the precise timeline for the first synthesis of this compound is not widely documented, its structural similarity to these herbicides suggests its origins are rooted in the exploration of related chemical structures for biological activity.
Classification of this compound within Organic Chemistry
This compound can be classified in several ways within the framework of organic chemistry. Based on its functional groups, it is primarily an amide . More specifically, it is a secondary amide , as the nitrogen atom is bonded to two carbon atoms. It can also be described as an N-substituted acetamide , indicating that the amide is derived from acetic acid and a substituted aniline.
Furthermore, the presence of the substituted benzene (B151609) ring makes it an aromatic compound and an aniline derivative . The substituents on the phenyl ring, an ethyl group and a methyl group, classify it as a disubstituted aniline . The methoxy (B1213986) group in the acetamide portion of the molecule also places it in the class of ethers .
Table 1: Chemical Classification of this compound
| Classification | Basis |
|---|---|
| Amide | Contains the -C(=O)N- functional group |
| Secondary Amide | Nitrogen atom is bonded to two carbon atoms |
| N-substituted Acetamide | Derived from acetic acid and a substituted aniline |
| Aromatic Compound | Contains a benzene ring |
| Aniline Derivative | Contains a substituted amino group attached to a benzene ring |
Significance of the N-(2-ethyl-6-methylphenyl) Core Structure in Chemical Synthesis
The N-(2-ethyl-6-methylphenyl) core structure is of considerable significance, primarily in the field of agrochemicals. This moiety is a key structural feature of several widely used chloroacetamide herbicides, including metolachlor and its stereoisomers. nih.govawsjournal.org The substitution pattern on the aniline ring, with an ethyl group at position 2 and a methyl group at position 6, is crucial for their herbicidal activity. This specific arrangement influences the molecule's shape, lipophilicity, and interaction with its biological target in plants. nih.gov
The herbicidal action of chloroacetamides containing this core structure involves the inhibition of very-long-chain fatty acid synthesis, which is essential for plant growth. researchgate.net The N-(2-ethyl-6-methylphenyl) group plays a critical role in the molecule's ability to bind to the target enzyme. In chemical synthesis, this aniline derivative serves as a key intermediate, allowing for the introduction of the substituted phenyl ring, which is essential for the biological efficacy of the final product. researchgate.net The presence of this core structure in commercially successful products underscores its importance in synthetic organic chemistry.
Research Gaps and Future Perspectives for this compound Studies
A thorough review of the scientific literature reveals a significant research gap concerning this compound itself. While extensive research exists on the closely related chloroacetamide herbicides, there is a lack of published studies on the synthesis, properties, and potential applications of the methoxyacetamide derivative.
This presents several opportunities for future research. A primary focus could be the synthesis and characterization of this compound to establish its physicochemical properties. Subsequently, its biological activity could be investigated. Given the herbicidal properties of its chloro-analogue, it would be pertinent to explore its potential as a herbicide, possibly with a different spectrum of activity or environmental profile.
Furthermore, the replacement of the chloro group with a methoxy group might alter the molecule's biological activity in other ways, warranting screening for other potential applications, such as pharmaceutical or fungicidal properties. The study of its metabolic fate in plants and soil would also be a valuable area of research, especially in comparison to existing chloroacetamide herbicides. Understanding the structure-activity relationship by comparing the chloro and methoxy derivatives could provide deeper insights into the mode of action of this class of compounds.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetochlor |
| Metolachlor |
| Paracetamol |
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-9(2)12(10)13-11(14)8-15-3/h5-7H,4,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKOWANUZOTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide
Established Synthetic Pathways for N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide Production
The conventional synthesis of this compound is a well-defined process that hinges on the strategic combination of two primary molecular fragments: the N-(2-ethyl-6-methylphenyl) moiety and the 2-methoxyacetamide (B107977) functionality. This is typically achieved through a classical aniline-amide condensation reaction.
Aniline-Amide Condensation Reactions
The cornerstone of this compound synthesis is the formation of an amide bond between the precursor aniline (B41778), 2-ethyl-6-methylaniline (B166961), and an activated derivative of 2-methoxyacetic acid. This nucleophilic acyl substitution reaction is a robust and widely employed method for creating amides.
The reaction typically involves the use of a reactive acylating agent, most commonly 2-methoxyacetyl chloride, which readily reacts with the amino group of 2-ethyl-6-methylaniline. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium hydroxide. nih.gov The choice of solvent is also crucial, with aprotic solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) being frequently employed to facilitate the reaction.
The general reaction scheme can be depicted as follows:
Reaction Scheme: Aniline-Amide Condensation
Where Ar represents the 2-ethyl-6-methylphenyl group.
Alternative activating agents for 2-methoxyacetic acid can also be utilized, such as its corresponding anhydride (B1165640). While acetic anhydride is a common reagent for acetylation, the specific 2-methoxyacetic anhydride would be required for this synthesis. unito.it
Precursor Chemistry for the N-(2-ethyl-6-methylphenyl) Moiety
The key precursor for the aniline portion of the molecule is 2-ethyl-6-methylaniline. A primary industrial method for its synthesis involves the ortho-selective alkylation of o-toluidine (B26562) with ethene at high temperatures and pressures. nih.gov This reaction is typically catalyzed by a triethyl aluminum catalyst. nih.gov
The reaction conditions for this process are quite demanding, as indicated in the following table:
| Parameter | Value |
|---|---|
| Reactants | o-Toluidine and Ethene |
| Catalyst | Triethyl aluminum |
| Temperature | 250-350 °C |
| Pressure | 3.8-5.6 MPa |
This method provides a direct route to the desired disubstituted aniline, which is a crucial building block for the final product.
Introduction of the 2-Methoxyacetamide Functionality
The 2-methoxyacetamide portion of the molecule is introduced via an acylation reaction, for which 2-methoxyacetyl chloride is a common reagent. nih.gov The synthesis of 2-methoxyacetyl chloride itself is typically achieved by reacting 2-methoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acanthusresearch.com This conversion of a carboxylic acid to an acid chloride is a standard organic transformation that significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the aniline.
The synthesis of 2-methoxyacetyl chloride can be summarized as follows:
Reaction Scheme: Synthesis of 2-Methoxyacetyl Chloride
Novel Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. These novel approaches, focusing on green chemistry principles and advanced catalytic systems, offer promising alternatives to the established pathways for producing this compound.
Green Chemistry Principles in Synthetic Route Optimization
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green principles can be applied.
Solvent-Free Reactions: One approach is to conduct the acylation under solvent-free conditions. researchgate.netorientjchem.org For instance, the direct reaction of 2-ethyl-6-methylaniline with 2-methoxyacetic acid or its anhydride under microwave irradiation could potentially lead to the desired amide with reduced waste and energy consumption. ymerdigital.comijarsct.co.in Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in many organic transformations. sciforum.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govdigitellinc.comresearchgate.netresearchgate.net A flow process for the amidation of 2-ethyl-6-methylaniline could involve pumping the reactants through a heated reactor containing a solid-supported catalyst or reagent, leading to a more efficient and scalable synthesis.
Catalytic Systems for Enhanced Reaction Efficiency
The development of novel catalytic systems provides another avenue for improving the synthesis of this compound. These catalysts can offer higher yields, milder reaction conditions, and greater selectivity.
Boric Acid Catalysis: Boric acid has emerged as a mild and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. nih.govorgsyn.orggalchimia.com A boric acid-catalyzed reaction between 2-ethyl-6-methylaniline and 2-methoxyacetic acid would circumvent the need to prepare the highly reactive and corrosive 2-methoxyacetyl chloride, thus simplifying the synthetic procedure and reducing hazardous waste.
Enzyme Catalysis: Biocatalysis, utilizing enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Lipases, for example, have been shown to be effective in catalyzing the formation of amide bonds. google.comresearchgate.netwhiterose.ac.ukrsc.org An enzymatic approach to the synthesis of this compound could involve the lipase-mediated reaction of 2-ethyl-6-methylaniline with an ester of 2-methoxyacetic acid in a non-aqueous solvent. This method offers high selectivity and operates under mild conditions.
The following table provides a comparative overview of traditional versus potential novel synthetic approaches:
| Aspect | Traditional Method (Aniline-Amide Condensation) | Novel Approaches (e.g., Catalytic, Green Chemistry) |
|---|---|---|
| Acylating Agent | 2-Methoxyacetyl chloride (highly reactive, corrosive) | 2-Methoxyacetic acid (less reactive, safer) |
| Byproducts | HCl (requires neutralization) | Water (environmentally benign) |
| Catalyst | Stoichiometric base (e.g., triethylamine) | Catalytic amounts of boric acid or an enzyme |
| Solvents | Often chlorinated solvents | Potentially solvent-free or in greener solvents |
| Conditions | Often requires anhydrous conditions | Can be performed in aqueous or solvent-free systems |
Derivatization Strategies for this compound Analogs
Structural Modification on the Aniline Ring System
The aromatic core of this compound, the 2-ethyl-6-methylaniline moiety, presents a versatile scaffold for structural modification. The reactivity of the aniline ring is significantly influenced by the activating nature of the amide group and the steric hindrance imposed by the ortho-alkyl substituents. These factors guide the regioselectivity of various derivatization reactions.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a wide range of functional groups onto the aniline ring. The N-acetyl group is a moderately activating, ortho-, para-directing group. However, the steric bulk of the 2-ethyl and 6-methyl groups primarily directs electrophilic attack to the less hindered para-position (position 4) of the phenyl ring.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. For instance, bromination of N-aryl acetamides can be carried out to introduce a bromine atom onto the aromatic ring, typically at the para position.
Nitration: Nitration of the aniline ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. Studies on similar N-(2,6-dialkylphenyl)acetamides have shown that nitration can occur, leading to the introduction of a nitro group. rsc.orgresearchgate.net The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation allow for the introduction of acyl and alkyl groups, respectively. These reactions are typically catalyzed by strong Lewis acids like aluminum chloride. While the N-acetyl group is activating, Friedel-Crafts reactions on anilines can sometimes be challenging due to the potential for the Lewis acid to complex with the nitrogen lone pair. However, acylation of the nitrogen to form the acetamide (B32628) mitigates this issue, allowing for successful Friedel-Crafts reactions on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of the aniline ring. These methods can be used to form carbon-carbon and carbon-heteroatom bonds with high precision.
C-H Arylation: Direct C-H arylation is an increasingly popular method for forging aryl-aryl bonds. Palladium catalysts can be employed to selectively activate a C-H bond on the aniline ring and couple it with an aryl halide or triflate. This strategy allows for the introduction of diverse aryl and heteroaryl substituents.
Below is a table summarizing potential derivatization reactions on the aniline ring of this compound.
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | Br2, FeBr3 | N-(4-bromo-2-ethyl-6-methylphenyl)-2-methoxyacetamide |
| Nitration | HNO3, H2SO4 | N-(2-ethyl-6-methyl-4-nitrophenyl)-2-methoxyacetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | N-(4-acyl-2-ethyl-6-methylphenyl)-2-methoxyacetamide |
| C-H Arylation | Ar-X, Pd catalyst, ligand, base | N-(4-aryl-2-ethyl-6-methylphenyl)-2-methoxyacetamide |
Variations in the Acetamide Substituents
Modification of the acetamide portion of this compound provides another avenue for creating a diverse library of analogs. These modifications can involve altering the N-substituent or varying the acyl group.
The primary synthetic route to this compound involves the acylation of 2-ethyl-6-methylaniline with a suitable acylating agent, such as 2-methoxyacetyl chloride, in the presence of a base. hud.ac.ukrsc.org This fundamental reaction can be adapted to introduce a wide variety of acyl groups.
Synthesis of Acyl Analogs:
By employing different acyl chlorides or carboxylic acids (activated in situ), a range of analogs with modified acyl chains can be synthesized. This allows for the introduction of various functionalities, including longer alkyl chains, cyclic structures, aromatic rings, and heteroatoms. For example, reacting 2-ethyl-6-methylaniline with chloroacetyl chloride would yield 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a known intermediate in the synthesis of some herbicides. nih.gov
N-Alkylation and N-Acylation:
The amide nitrogen itself can be a point of derivatization. While N-alkylation of amides can be challenging, it is possible under certain conditions. More commonly, N-acylation can be achieved to form imide derivatives.
The following table illustrates potential variations in the acetamide substituents.
| Starting Material | Reagent | Potential Product |
| 2-ethyl-6-methylaniline | 2-ethoxyacetyl chloride | N-(2-ethyl-6-methylphenyl)-2-ethoxyacetamide |
| 2-ethyl-6-methylaniline | 3-methoxypropionyl chloride | N-(2-ethyl-6-methylphenyl)-3-methoxypropanamide |
| 2-ethyl-6-methylaniline | Cyclohexanecarbonyl chloride | N-(2-ethyl-6-methylphenyl)cyclohexanecarboxamide |
| 2-ethyl-6-methylaniline | Benzoyl chloride | N-(2-ethyl-6-methylphenyl)benzamide |
| This compound | NaH, then R-X | N-alkyl-N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide |
Stereoselective Synthesis of Chiral this compound Isomers
The presence of bulky ortho substituents on the aniline ring of this compound leads to hindered rotation around the N-aryl single bond. This restricted rotation gives rise to a form of axial chirality known as atropisomerism. As a result, the molecule can exist as a pair of non-superimposable enantiomers. The stereoselective synthesis of these atropisomers is of significant interest as different enantiomers can exhibit distinct biological activities.
Several strategies have been developed for the asymmetric synthesis of atropisomeric amides, which can be broadly classified into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution:
Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture. acs.orgnii.ac.jp For example, a chiral acylation catalyst could selectively acylate one enantiomer of a racemic amine precursor, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution is a particularly powerful variant where the rapidly racemizing starting material is converted to a single, enantiomerically enriched product. acs.orgrsc.org
Asymmetric Synthesis:
Atroposelective N-Acylation: This approach involves the direct acylation of a prochiral aniline with a chiral acylating agent or in the presence of a chiral catalyst. Chiral isothioureas and chiral phosphoramides have been shown to be effective catalysts for the atroposelective N-acylation of aniline-derived sulfonamides and N-arylindoles, respectively, providing a route to enantioenriched atropisomeric amides. rsc.orgacs.orgnih.gov
Catalytic Asymmetric C-H Functionalization: Asymmetric C-H activation strategies can also be employed to introduce chirality. For instance, a palladium-catalyzed atroposelective C-H olefination of racemic N-aryl picolinamides has been reported to proceed via dynamic kinetic resolution to afford enantiomerically enriched products. nih.gov
The following table outlines some of the key strategies for the stereoselective synthesis of chiral this compound isomers.
| Strategy | Description | Key Features |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture. | Allows for the separation of enantiomers. |
| Dynamic Kinetic Resolution | A rapidly racemizing substrate is converted to a single enantiomerically enriched product. | Can theoretically achieve 100% yield of a single enantiomer. |
| Atroposelective N-Acylation | A prochiral aniline is acylated using a chiral catalyst or reagent to favor the formation of one atropisomer. | Direct asymmetric synthesis of the target molecule. |
| Catalytic Asymmetric C-H Functionalization | A chiral catalyst directs the functionalization of a C-H bond to create a chiral center or axis. | Can introduce chirality through the formation of a new bond. |
Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide, both ¹H and ¹³C NMR would be essential for confirming its constitution.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the substituted phenyl ring would likely appear as a multiplet in the aromatic region. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their characteristic coupling pattern. The methyl group attached to the phenyl ring would present as a singlet. The methylene protons of the acetamide (B32628) group and the methoxy (B1213986) protons would also each produce a singlet.
A hypothetical ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This would include signals for the carbons of the ethyl and methyl substituents, the aromatic ring carbons, the carbonyl carbon of the amide, the methylene carbon of the acetamide, and the methoxy carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0-7.3 | Multiplet |
| -OCH₃ | 3.3-3.5 | Singlet |
| -COCH₂- | 3.9-4.1 | Singlet |
| Phenyl--CH₂CH₃ | 2.5-2.7 | Quartet |
| Phenyl--CH₃ | 2.1-2.3 | Singlet |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₂H₁₇NO₂).
The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the cleavage of the amide bond, loss of the methoxy group, and fragmentation of the ethyl substituent on the phenyl ring. Analysis of these fragment ions would help to piece together the structure of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 208.1332 | Protonated molecular ion |
| [M+Na]⁺ | 230.1151 | Sodium adduct |
| [C₁₀H₁₄N]⁺ | 148.1121 | Fragment from cleavage of the amide bond |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. The N-H stretching vibration of the secondary amide would typically appear in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely be seen in the 1050-1150 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene (B151609) ring in this compound would be expected to show characteristic absorption bands in the UV region, typically around 200-280 nm.
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200-3400 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide) | 1650-1680 | Strong |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods for the analysis of this compound.
For HPLC analysis, a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. A UV detector set to a wavelength where the aromatic ring absorbs would be used for detection. This method would allow for the quantification of the compound and the detection of any non-volatile impurities.
GC analysis would be suitable if the compound is thermally stable and volatile. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing structural information about the separated components.
Mechanistic Investigations of N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide Interactions
Biochemical Pathways Modulated by Acetamide (B32628) Derivatives
Acetamide derivatives, including N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide, are recognized for their ability to interfere with critical metabolic pathways in target organisms. These interactions are central to their biological activity and have been the subject of extensive investigation.
A primary mode of action for chloroacetamide herbicides is the disruption of very-long-chain fatty acid (VLCFA) biosynthesis. VLCFAs are essential components of various cellular structures, including membranes and surface waxes. The inhibition of their synthesis leads to a cascade of developmental failures in susceptible plants.
The enzymatic target of this inhibition is the VLCFA elongase complex. Research has demonstrated that chloroacetamides act as potent inhibitors of the condensing enzyme within this complex. The mechanism of inhibition is believed to involve the chloroacetamide molecule binding to the active site of the enzyme, thereby preventing the condensation of malonyl-CoA with an acyl-CoA substrate, which is a critical step in the fatty acid elongation cycle. Studies on related compounds, such as metazachlor (B166288), have shown that this binding can be irreversible and competitive with the acyl-CoA substrate.
Furthermore, the inhibitory activity of some chloroacetamides has been shown to be stereospecific. For instance, only the (S)-enantiomers of metolachlor (B1676510) and dimethenamid (B1670659) are active inhibitors of VLCFA synthase, indicating a specific three-dimensional interaction between the inhibitor and the enzyme's active site. This specificity underscores the targeted nature of the molecular interaction.
Table 1: Chloroacetamide Herbicide Action on VLCFA Elongase
| Herbicide Class | Target Enzyme | Mechanism of Action | Key Finding |
|---|
While direct, extensive research on the effects of this compound on cellular respiration is limited, studies on structurally related compounds offer insights into potential mechanisms. For example, research on the antioxidant 2-ethyl-6-methyl-3-hydroxypyridine N-acetylcysteinate has highlighted the importance of the substituted phenyl ring in modulating mitochondrial functions, particularly in the context of reactive oxygen species (ROS) generation. mdpi.comnih.gov
Mitochondria are the primary sites of cellular respiration and also a major source of endogenous ROS. An imbalance in ROS production and scavenging can lead to oxidative stress, damaging cellular components. While not a direct measure of an effect on the electron transport chain, the modulation of mitochondrial ROS generation by compounds containing a 2-ethyl-6-methylphenyl moiety suggests a potential, though unconfirmed, interaction with components of the cellular respiration machinery. Further investigation is required to determine if this compound directly impacts electron transport or oxidative phosphorylation.
The impact of this compound on photosynthesis is not well-documented. However, research into other N-phenyl substituted amides provides a framework for potential mechanisms of action. A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrated that these compounds can inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.com
Enzyme-Ligand Binding Studies
To understand the molecular basis of the biological activity of this compound and related compounds, it is crucial to identify their protein targets and characterize the kinetics of their interaction.
Chemoproteomics has emerged as a powerful tool for identifying the protein targets of small molecules in a complex biological system. A study utilizing a quantitative proteomics methodology investigated the protein targets of the chloroacetanilide herbicides acetochlor, alachlor (B1666766), and propachlor (B1678252) in HEK293T cells. nih.govchemrxiv.orgacs.orgresearchgate.net This research revealed that these herbicides induce the misfolding and destabilization of a distinct but overlapping set of cellular proteins. nih.govchemrxiv.orgacs.orgresearchgate.net
A significant finding of this chemoproteomic study was that the destabilized proteins were highly enriched in those containing reactive cysteine residues. This suggests that the electrophilic nature of the chloroacetamide moiety facilitates covalent adduction to these nucleophilic amino acid residues within the target proteins. Among the identified putative targets were enzymes involved in key metabolic pathways, providing a molecular link to the observed physiological effects of these compounds. While this study did not specifically include this compound, the shared chloroacetamide core suggests that it may interact with a similar suite of protein targets through a comparable mechanism.
Table 2: Putative Protein Targets of Chloroacetanilide Herbicides Identified by Chemoproteomics
| Herbicide | Cell Line | Method | Key Finding | Putative Targets |
|---|
Kinetic studies of the interaction between chloroacetamides and their target enzymes have provided valuable insights into their inhibitory mechanism. Research on the interaction of metazachlor with plant type III polyketide synthases, which, like VLCFA elongases, are condensing enzymes, has shown that the inhibition can be irreversible. nih.gov
In this study, the inactivation of chalcone (B49325) synthase by metazachlor was time-dependent, and the enzyme could not regain activity, indicating the formation of a stable, likely covalent, bond between the inhibitor and the enzyme. nih.gov Mass spectrometric analysis confirmed that metazachlor covalently binds to the active site cysteine residue of the enzyme. nih.gov This covalent modification explains the potent and irreversible nature of the inhibition observed.
Studies on the dissipation kinetics of the related compound S-metolachlor in soil have shown that its persistence and biological activity are influenced by environmental factors and can impact the activity of various soil enzymes, such as dehydrogenase and phosphatase, in a dose-dependent manner. researchgate.netmdpi.comresearchgate.net While not a direct measure of enzyme-ligand binding kinetics, these findings highlight the broader enzymatic interactions of chloroacetamides in a complex environment.
Molecular Level Interactions
The biological activity of Metolachlor is predicated on its specific interactions with target biomolecules within the plant. These interactions are governed by both the chemical reactivity of the molecule and its distinct three-dimensional structure.
The reactivity of the chloroacetamide functional group with cysteine residues is a central aspect of the molecular mechanism of Metolachlor. This interaction is primarily observed in the context of its metabolic detoxification via conjugation with the tripeptide glutathione (B108866) (GSH), which contains a cysteine residue.
In many plants, tolerance to Metolachlor is achieved through a detoxification process where the herbicide is conjugated with glutathione. researchgate.net This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The nucleophilic thiol group (-SH) of the cysteine residue within glutathione attacks the electrophilic carbon atom of the chloroacetyl moiety of Metolachlor, leading to the displacement of the chlorine atom and the formation of a glutathione conjugate. This process effectively neutralizes the herbicidal molecule.
Research has shown that the level of GST activity is a key determinant of a plant's susceptibility to Metolachlor. nih.gov For instance, in tolerant species like corn, rapid GST-mediated conjugation prevents the herbicide from reaching its target site. Conversely, in susceptible weeds, lower levels or less efficient forms of GSTs result in slower detoxification, allowing the herbicide to exert its phytotoxic effects. researchgate.net Furthermore, the evolution of resistance in certain weed populations, such as Amaranthus palmeri (Palmer amaranth), has been linked to the enhanced expression of specific GST genes, leading to more rapid metabolic inactivation of the herbicide. nih.govuada.edu This metabolic resistance underscores the critical role of cysteine reactivity, as mediated by GSTs, in the mode of action and selectivity of Metolachlor. nih.gov
Table 1: Role of Glutathione S-Transferases (GSTs) in Metolachlor-Cysteine Conjugation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Metolachlor (electrophile) and the cysteine residue of Glutathione (nucleophile). | researchgate.net |
| Enzyme | Glutathione S-Transferase (GST). | nih.govuada.edu |
| Reaction Type | Nucleophilic substitution. | researchgate.net |
| Product | Metolachlor-glutathione conjugate. | researchgate.net |
| Biological Outcome | Detoxification and inactivation of the herbicide. | nih.gov |
| Basis for Selectivity | Tolerant plants exhibit higher levels and/or more efficient GST activity, leading to rapid detoxification compared to susceptible plants. | researchgate.net |
Metolachlor is a chiral molecule, possessing both axial chirality (atropisomerism) due to hindered rotation around the N-aryl bond and a stereocenter in the N-alkyl side chain. This results in the existence of four distinct stereoisomers. acs.org The spatial arrangement of these isomers significantly influences their interaction with biological targets, a phenomenon known as stereoselectivity.
The herbicidal activity of Metolachlor is almost exclusively attributed to the S-isomers (specifically, the (aS,1'S) and (aR,1'S) isomers). nih.govresearchgate.net The R-isomers are considered largely inactive. nih.gov This high degree of stereospecificity strongly implies that the target enzyme(s) in the plant possess a chiral binding site that can differentiate between the various stereoisomers. The molecular recognition event between the herbicide and its target is highly dependent on a precise three-dimensional fit, which only the S-isomers can achieve effectively.
Due to this discovery, the commercial production of Metolachlor has largely shifted from a racemic mixture (containing equal amounts of all four isomers) to an enriched formulation known as S-Metolachlor. acs.orgresearchgate.net This product contains a significantly higher proportion of the herbicidally active S-isomers (approximately 88%) versus the less active R-isomers. uada.eduherts.ac.uk The use of S-Metolachlor allows for a reduction in the total amount of herbicide applied to the environment while maintaining or enhancing weed control efficacy. acs.org This "chiral switch" highlights the profound influence of stereochemistry on the molecular recognition and biological activity of this compound. researchgate.netresearchgate.net
Table 2: Relative Herbicidal Activity of Metolachlor Stereoisomers
| Stereoisomer Type | Composition in Racemic Metolachlor | Relative Herbicidal Activity | Reference |
|---|---|---|---|
| S-isomers | 50% | High; responsible for ~95% of phytotoxicity. | nih.govresearchgate.net |
| R-isomers | 50% | Low to negligible. | nih.gov |
Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the environmental behavior and transport dynamics of the chemical compound this compound. Extensive searches for this specific compound did not yield the detailed research findings required to adequately address the outlined topics of sorption and desorption, leaching, volatilization, bioavailability, and the impact of environmental factors.
The available information is not sufficient to populate the requested sections and subsections with scientifically accurate and detailed content. Therefore, it is not possible to generate the article as per the provided instructions and outline.
Metabolic and Degradation Pathways of N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide
Abiotic Degradation Mechanisms
Abiotic degradation, driven by non-biological factors, plays a significant role in the environmental breakdown of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide and its precursors. The primary abiotic mechanisms are photolysis and hydrolysis.
Photolytic Transformation in Aqueous and Surface Environments
Photodegradation, or the breakdown of compounds by sunlight, is a crucial pathway for the dissipation of metolachlor (B1676510), particularly when it resides on the soil surface. psu.edu Studies have shown that approximately 50% of surface-applied metolachlor can degrade within eight days under sunlit conditions. psu.edu However, if incorporated into the soil, photolytic degradation is significantly reduced. psu.edu
In aqueous environments, the photolysis of metolachlor involves several key processes, including hydroxylation, dehalogenation, oxoquinoline formation, and demethylation. psu.edu One of the major degradation products identified from the photolysis of metolachlor is 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine. psu.edu The rate of photodegradation can be influenced by the presence of substances in the water that can accelerate the process through energy transfer reactions or photoinduced oxidation. psu.edu Under artificial UV light (254 nm), the quantum yield of metolachlor was determined to be 0.302 mol E-1, and the presence of hydrogen peroxide can enhance this degradation through an advanced oxidation process. nih.gov
While direct studies on this compound are limited, it is anticipated that its photolytic transformation would follow similar pathways, involving reactions at the methoxyacetamide side chain and the aromatic ring.
Hydrolysis Pathways and Products
Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. Metolachlor is generally stable to hydrolysis in a wide pH range, with an estimated half-life of over 200 days at 20°C for pH values between 1 and 9. psu.edunih.gov However, under alkaline conditions (0.1N NaOH at 30°C), hydrolysis of metolachlor has been observed, leading to the formation of N-(2'methoxy-1'-methylethyl)-2-ethyl-6-methyl-hydroxyacetanilide. epa.gov This indicates that the chloroacetyl group is susceptible to hydrolysis.
For this compound, the acetamide (B32628) linkage is the most probable site for hydrolysis. This reaction would lead to the cleavage of the amide bond, resulting in the formation of 2-ethyl-6-methylaniline (B166961) and methoxyacetic acid. The rate of this hydrolysis is expected to be influenced by pH and temperature.
Biotic Degradation Processes
Biotic degradation, mediated by living organisms, is a primary route for the breakdown of chloroacetanilide herbicides and their metabolites in the environment.
Microbial Degradation in Soil and Aquatic Systems
Microbial decomposition is the main pathway for the degradation of metolachlor in soil. sci-hub.st The rate of this degradation is influenced by several factors, including soil depth, organic carbon content, dissolved oxygen levels, temperature, and the size and activity of the microbial population. sci-hub.st The half-life of metolachlor in soil can vary, with reported laboratory values of 67 days for aerobic microbial metabolism and 81 days for anaerobic conditions. psu.edu
In aquatic systems, the transformation of metolachlor is also significant, leading to the formation of major metabolites such as metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA). dss.go.thusgs.govwisc.edu These breakdown products are often more persistent and are detected more frequently and at higher concentrations in surface and groundwater than the parent compound. psu.eduwisc.edu The formation of these metabolites underscores the critical role of microbial activity in the environmental fate of metolachlor. wisc.edu
Given that this compound is a potential intermediate in the degradation of metolachlor, it is subject to further microbial breakdown in both soil and aquatic environments.
Several studies have focused on isolating and identifying microorganisms capable of degrading chloroacetanilide herbicides. Research has identified various bacterial species with the ability to break down S-metolachlor, including Klebsiella pneumoniae pneumoniae, Pseudomonas alcaligenes, and Enterobacter aerogenes. core.ac.ukscielo.brresearchgate.net In one study, Pseudomonas alcaligenes demonstrated the ability to degrade S-metolachlor, indicated by the formation of a halo around the bacterial colony on a culture medium containing the herbicide. core.ac.uk
While there is no specific report on the isolation of strains that degrade this compound, the proven ability of Pseudomonas species to degrade the parent compound, S-metolachlor, suggests their potential involvement in the further breakdown of its metabolites. scienceopen.com The presence of S-metolachlor has been shown not to significantly affect the survival or atrazine-degradation activity of Pseudomonas sp. strain ADP, indicating the robustness of this genus in herbicide-contaminated environments. scienceopen.com Fungi, such as Penicillium oxalicum, have also been identified as capable of co-metabolizing metolachlor, primarily through hydrolytic and reductive dechlorination pathways. mdpi.com
Table 1: Microbial Strains Involved in the Degradation of S-Metolachlor
| Microbial Strain | Environment of Isolation | Reference |
|---|---|---|
| Klebsiella pneumoniae pneumoniae | Humus and soil | core.ac.uk, scielo.br, researchgate.net |
| Pseudomonas alcaligenes | Humus and soil | core.ac.uk, scielo.br, researchgate.net |
| Enterobacter aerogenes | Humus and soil | core.ac.uk, scielo.br, researchgate.net |
| Penicillium oxalicum MET-F-1 | Activated sludge | mdpi.com |
The biodegradation of metolachlor and its derivatives is facilitated by various enzymatic reactions. While the specific enzymes are not always fully characterized, the observed transformation products provide insights into the types of enzymatic processes involved.
The degradation of metolachlor by the fungus Penicillium oxalicum MET-F-1 is proposed to occur through a combination of hydrolytic and reductive dechlorination. mdpi.com Dechlorination, the removal of chlorine atoms, is a critical initial step in the breakdown of chloroacetanilide herbicides.
The formation of hydroxylated metabolites during photodegradation suggests the involvement of hydroxylation reactions, likely catalyzed by hydroxylase enzymes in microbial systems. psu.edu The cleavage of the ether linkage and other side-chain modifications point towards the action of enzymes capable of N-dealkylation and C-dealkylation .
Metabolite Identification and Elucidation of Degradation Pathways
The environmental degradation of this compound, commonly known as metolachlor, is a complex process primarily driven by microbial activity in soil and water. psu.eduscielo.br This biotransformation leads to a variety of metabolites, with two major pathways involving the formation of sulfonic and oxanilic acid analogs, as well as hydroxylation and dealkylation reactions. psu.edunih.gov
The most prominent degradation pathway for metolachlor in soil involves microbial action that transforms the parent compound into its ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates. psu.edu This process is initiated by the displacement of the chlorine atom from the metolachlor molecule by glutathione (B108866), which is then followed by separate enzymatic pathways to form the respective ESA and OA metabolites. psu.edu
These two derivatives, metolachlor ESA and metolachlor OA, are significant because they are often more persistent than the parent compound and are detected more frequently and at higher concentrations in both surface and groundwater. psu.edudss.go.th Studies have shown that metolachlor ESA and OA can persist in agricultural soils for three or more years after the initial application. psu.edu The concentration of metolachlor ESA in tile-drain discharge has been observed to exceed that of metolachlor OA by a factor of two to five. psu.edu The formation of these metabolites is influenced by environmental conditions; for example, in studies with wheat straw, higher concentrations of SMOC-ESA were observed at 24°C compared to 14°C, indicating temperature-dependent degradation. researchgate.netresearchgate.net
In addition to the formation of ESA and OA analogs, metolachlor undergoes degradation through hydroxylation and dealkylation reactions. psu.edu Photolysis in water is one process that leads to these metabolites, with key reactions including hydroxylation, dehalogenation, and demethylation. psu.edu
Stereoselective Aspects of Biotransformation
This compound has two chiral elements, resulting in four distinct stereoisomers (aR,1’S, aS,1’S, aR,1’R, and aS,1’R). researchgate.netnih.gov The herbicidal activity is primarily associated with the S-isomers. epa.govresearchgate.net Consequently, the commercial product has shifted from a racemic mixture of all four isomers to one that is enantiomerically enriched with the active S-isomers, known as S-metolachlor. nih.govresearchgate.net
Research has shown that the biotransformation of metolachlor is stereoselective. Studies on corn seedlings demonstrated that S-metolachlor is more rapidly metabolized than R-metolachlor. epa.gov At the initial sampling interval, the amount of the parent R-isomer remaining in plant shoots was more than double that of the S-isomer (17.8% vs. 7.9%), despite higher uptake of the S-isomer. epa.gov This indicates a faster rate of metabolism for the herbicidally active S-enantiomers. epa.gov This rapid metabolism is linked to enzymatic conjugation with glutathione, with the rate of conjugation being higher for S-metolachlor than for R-metolachlor. epa.gov
Persistence and Transformation Kinetics in Environmental Systems
This compound is considered moderately persistent in the environment, with its degradation kinetics being highly dependent on local conditions. psu.edu Its average field dissipation half-life (DT50) is reported to be around 114 days, though values can range widely from 15 to 132 days depending on the specific soil type and environmental factors. psu.edu In laboratory studies, the half-life was reported as 67 days under aerobic conditions and 81 days under anaerobic conditions in sandy loam soil. psu.edu
Several factors influence the persistence and transformation rate of the compound:
Soil Properties: Adsorption of the compound increases with higher soil organic matter and clay content, which can slow its movement and degradation. psu.eduscielo.br
Microbial Activity: Microbial degradation is the primary pathway for metolachlor transformation in soil. psu.eduscielo.br Factors that enhance microbial activity, such as optimal temperature and moisture, generally accelerate degradation. scielo.brresearchgate.net
Temperature: Temperature significantly affects microbial kinetics. One study noted that the mineralization half-life of metolachlor decreased from 100 days at 5°C to just 5.7 days at 35°C. scielo.brresearchgate.net
Soil Moisture: Saturated soil conditions can favor the dissipation of metolachlor. nih.govresearchgate.net Increased moisture can lead to greater amounts of the compound being dissolved in the soil solution, making it more available for microbial degradation. scielo.br
Photodegradation: Sunlight can be an important degradation pathway, especially when the compound remains on the soil surface after application. It is estimated that about 50% of applied metolachlor can degrade in eight days on sunlit soil. psu.edu
| Parameter | Value/Range | Conditions | Source |
|---|---|---|---|
| Average Field Dissipation Half-Life (DT50) | 114 days | Field conditions | psu.edu |
| General Half-Life Range in Soil | 15 - 132 days | Varies by soil type and environmental conditions | psu.edu |
| Aerobic Microbial Half-Life | 67 days | Laboratory, sandy loam soil at 25°C | psu.edu |
| Anaerobic Microbial Half-Life | 81 days | Laboratory | psu.edu |
| Hydrolysis Half-Life | > 200 days | pH > 200 days | psu.edu |
| Photodegradation on Soil Surface | ~50% degradation in 8 days | Sunlit soil | psu.edu |
Formation of Bound Residues in Soil
A significant process in the environmental fate of this compound is the formation of non-extractable, or "bound," residues (NER) in soil. nih.gov This fraction represents parent compound or its metabolites that become strongly adsorbed or physically entrapped within the soil matrix, particularly the organic matter components like humic and fulvic acids. unit.no
Soil Organic Matter: Larger quantities of bound residues are typically found in surface soils, which have higher organic matter content and thus greater sorption capacity. nih.govresearchgate.net
Soil Moisture: Saturated or flooded soil conditions tend to favor the formation of soil-bound residues. nih.govawsjournal.orgpfmodels.org This may be due to the creation of anaerobic microenvironments that facilitate reductive dechlorination, a process that can precede incorporation into the soil matrix. awsjournal.orgpfmodels.org
Degradation Rate: The formation of bound residues is often correlated with the degradation half-life of the molecule. unit.no As the parent compound degrades into various metabolites, these products can then become incorporated into the soil structure. unit.no
The formation of these residues is a key mechanism for the long-term sequestration of the chemical in the soil environment, reducing its immediate bioavailability for leaching or uptake. nih.gov
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| Metolachlor / S-Metolachlor | This compound |
| Metolachlor OA / MOXA | (2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl) amino oxo-acetic acid |
| Metolachlor ESA / MESA | Metolachlor ethane sulfonic acid |
| CGA-37913 | 2-[(2-ethyl-6-methylphenyl)amino]-1-propanol |
| CGA-49751 | 4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone |
| O-demethylated S-metolachlor | N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide |
| Propachlor (B1678252) | 2-chloro-N-isopropylacetanilide |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine |
| Alachlor (B1666766) | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |
| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
| Dimethenamid (B1670659) | 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide |
Advanced Analytical Methodologies for N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide and Its Transformation Products
Chromatographic Techniques for Trace Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide and its metabolites. These techniques offer high resolution and sensitivity, making them suitable for trace-level analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its degradation products in complex matrices such as water, soil, and biological samples. nih.govresearchgate.net This method provides excellent selectivity and sensitivity, allowing for the detection of analytes at very low concentrations.
A validated multiresidue analytical method has been developed for the determination of metolachlor (B1676510) and other chloroacetanilide herbicides, along with their ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates in ground and surface water. nih.gov This method utilizes LC-MS/MS for final analysis, operating in both positive ion mode for the parent compounds and negative ion mode for the ESA and OA degradates by monitoring specific precursor/product ion pairs for each of the twelve analytes. nih.gov The method has a limit of quantification (LOQ) of 0.10 ppb and a limit of detection (LOD) of 0.125 ng injected for each analyte, with average procedural recoveries ranging from 95% to 105% for fortification levels of 0.10–100 ppb. nih.gov
Recent studies have also focused on the chiral analysis of metolachlor metabolites, metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA), using a modified LC-MS/MS method that allows for the analysis of a 10 mL water sample. acs.org This approach achieved average recoveries of 94% for the four isomers of MOXA and 96% for the three peaks of MESA. acs.org
Table 1: LC-MS/MS Method Parameters for Metolachlor and its Transformation Products
| Parameter | Value | Reference |
|---|---|---|
| Instrumentation | Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry | nih.gov |
| Ionization Mode | Positive (Parent Compounds), Negative (ESA and OA Degradates) | nih.gov |
| Limit of Quantification (LOQ) | 0.10 ppb | nih.gov |
| Limit of Detection (LOD) | 0.125 ng (injected) | nih.gov |
| Recovery | 95% - 105% | nih.gov |
| Sample Volume (Chiral Analysis) | 10 mL | acs.org |
| Recovery (MOXA isomers) | 94% | acs.org |
| Recovery (MESA peaks) | 96% | acs.org |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a valuable tool for the analysis of this compound, especially in the form of its more volatile parent compound. researchgate.netmdpi.com This technique is suitable for determining residues in various agricultural and environmental samples.
A GC-MS/MS method has been developed and validated for the quantitative analysis of s-metolachlor and acetochlor in maize and soybean straw. mdpi.com The chromatographic separation was performed on an HP-5 MS capillary column. researchgate.netmdpi.com The method demonstrated good linearity, reproducibility, and recovery. mdpi.com Under optimized conditions, the retention time for s-metolachlor was 8.78 minutes. mdpi.com The limit of detection (LOD) for s-metolachlor was 0.07 ng/g, and the limit of quantification (LOQ) was as low as 0.19 ng/g, with average recoveries between 86% and 119.7%. researchgate.netmdpi.com
Table 2: GC-MS/MS Method Parameters for S-Metolachlor Analysis
| Parameter | Value | Reference |
|---|---|---|
| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | mdpi.com |
| Column | HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm) | researchgate.netmdpi.com |
| Retention Time | 8.78 min | mdpi.com |
| Limit of Detection (LOD) | 0.07 ng/g | researchgate.netmdpi.com |
| Limit of Quantification (LOQ) | 0.19 ng/g | mdpi.com |
| Recovery | 86% - 119.7% | researchgate.netmdpi.com |
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound and its primary transformation products, ESA and OXA. mdpi.com HPLC methods are often employed for routine monitoring in aqueous samples.
For the quantification of metolachlor oxanilic acid (OXA) and metolachlor ethane (B1197151) sulfonic acid (ESA), a binary mixture of a 25 mM dipotassium hydrogen phosphate solution at pH 7 and acetonitrile (B52724) (80:20 v/v) is used as the mobile phase. mdpi.com The separation is achieved on a column thermostated at 60 °C, with detection at a wavelength of 210 nm. mdpi.com The retention times for OXA and ESA are approximately 1.7 and 2.2 minutes, respectively. mdpi.com For the detection of the parent metolachlor compound, the mobile phase is a mixture of water and acetonitrile (40:60 v/v) with the column at 30 °C, and detection at 230 nm, resulting in a retention time of 5.5 minutes. mdpi.com
Table 3: HPLC Method Parameters for Metolachlor and its Transformation Products
| Analyte | Mobile Phase | Column Temperature | Detection Wavelength | Retention Time | Reference |
|---|---|---|---|---|---|
| Metolachlor Oxanilic Acid (OXA) | 25 mM dipotassium hydrogen phosphate (pH 7) : Acetonitrile (80:20 v/v) | 60 °C | 210 nm | ~1.7 min | mdpi.com |
| Metolachlor Ethane Sulfonic Acid (ESA) | 25 mM dipotassium hydrogen phosphate (pH 7) : Acetonitrile (80:20 v/v) | 60 °C | 210 nm | ~2.2 min | mdpi.com |
| Metolachlor | Water : Acetonitrile (40:60 v/v) | 30 °C | 230 nm | 5.5 min | mdpi.com |
Immunoanalytical Techniques (e.g., ELISA) for Rapid Detection
Immunoanalytical techniques, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput screening method for the detection of specific compounds like S-metolachlor in water samples. epa.gov These methods are based on the specific binding of an antibody to the target analyte.
An ELISA method has been developed for the determination of S-metolachlor in water, demonstrating high accuracy and precision. epa.gov This method is enantioselective for the S-isomer of metolachlor over the R-isomer, with approximately 100-fold greater selectivity. epa.gov The limit of detection (LOD) for S-metolachlor is 0.05 parts per billion (ppb), and the limit of quantitation (LOQ) is 0.075 ppb. epa.gov The assay involves adding a water sample to a polystyrene tube coated with S-metolachlor antibody. epa.gov
Table 4: ELISA Method Performance for S-Metolachlor
| Parameter | Value | Reference |
|---|---|---|
| Technique | Enzyme-Linked Immunosorbent Assay (ELISA) | epa.gov |
| Target Analyte | S-Metolachlor | epa.gov |
| Matrix | Water | epa.gov |
| Limit of Detection (LOD) | 0.05 ppb | epa.gov |
| Limit of Quantitation (LOQ) | 0.075 ppb | epa.gov |
| Selectivity | Enantioselective for S-isomer (approx. 100-fold greater than R-isomer) | epa.gov |
Sample Preparation and Extraction Protocols
Effective sample preparation and extraction are critical steps to isolate and concentrate this compound and its transformation products from complex environmental matrices, thereby removing interferences and improving the sensitivity and reliability of subsequent analytical measurements.
Solid-phase extraction (SPE) is a widely used and effective technique for the purification and concentration of metolachlor and its degradates from water samples prior to chromatographic analysis. nih.govresearchgate.net This method involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.
For the analysis of metolachlor, acetochlor, alachlor (B1666766), dimethenamid (B1670659), and their respective ESA and OA degradates in ground and surface water, a C-18 SPE column is utilized. nih.gov A 50-mL water sample is passed through the column, and the parent compounds and their degradates are isolated by eluting with a mixture of 80/20 methanol/water (v/v). nih.gov The eluate is then concentrated and reconstituted in 10/90 acetonitrile/water (v/v) for final analysis by LC-MS/MS. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of matrices. mdpi.com Developed to be a simpler and faster alternative to traditional extraction methods, QuEChERS significantly enhances laboratory efficiency and throughput. sigmaaldrich.com The procedure generally involves two main steps: an extraction phase using an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. sigmaaldrich.com
The initial extraction is typically performed with acetonitrile, which is effective at extracting a wide range of pesticides. The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, helps to induce phase separation between the aqueous and organic layers, thereby partitioning the analytes into the acetonitrile layer. Several official versions of the QuEChERS method exist, including the AOAC Official Method 2007.01 and the European EN 15662 standard, which specify different salt and buffer combinations to optimize extraction efficiency and protect pH-labile compounds. mdpi.comquechers.eu For instance, the AOAC method often uses an acetate (B1210297) buffer, while the EN method employs a citrate buffer system. mdpi.comquechers.eu
The cleanup step is crucial for removing matrix co-extractives that can interfere with subsequent analysis by gas chromatography (GC) or liquid chromatography (LC), often coupled with tandem mass spectrometry (MS/MS). sigmaaldrich.com This is achieved by adding specific sorbents to the acetonitrile extract. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) for the removal of pigments like chlorophyll and carotenoids; and C18 for the removal of lipids. sigmaaldrich.com The choice of sorbent depends on the specific matrix and the target analytes. For this compound and other acetamide (B32628) herbicides, a combination of PSA and C18 is often effective for most sample types.
Numerous studies have demonstrated the effectiveness of the QuEChERS approach for the analysis of acetamide herbicides in various environmental and food matrices. The method has been successfully applied to soil, water, and a range of food products, yielding high recovery rates and good precision. mdpi.com Modifications to the standard QuEChERS protocol are sometimes necessary to accommodate challenging matrices. For example, when analyzing soils with high organic matter content, adjustments to the solvent-to-sample ratio and the type and amount of cleanup sorbents may be required to achieve optimal results. mdpi.com
The following table summarizes the key steps and components of a typical QuEChERS workflow for the analysis of this compound.
| Step | Procedure | Reagents and Materials | Purpose |
| Sample Preparation | Homogenization of the sample. For dry samples, addition of water may be necessary. | Blender, homogenizer | To ensure a representative sample and improve extraction efficiency. |
| Extraction | A specific weight of the homogenized sample is shaken vigorously with acetonitrile and a salt mixture. | Acetonitrile, magnesium sulfate (MgSO4), sodium chloride (NaCl), and buffering salts (e.g., sodium acetate or sodium citrate). | To extract the analyte from the sample matrix and induce phase separation. |
| Centrifugation | The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases. | Centrifuge | To facilitate the collection of the supernatant for the cleanup step. |
| Dispersive SPE Cleanup | An aliquot of the acetonitrile extract is mixed with a combination of sorbents. | Primary secondary amine (PSA), C18, graphitized carbon black (GCB). | To remove interfering matrix components. |
| Final Preparation | The mixture is centrifuged, and the supernatant is collected for analysis. The extract may be acidified to improve the stability of certain compounds. | Formic acid | To prepare the final extract for instrumental analysis. |
Isotope Labeling and Tracing Techniques in Degradation Studies
Isotope labeling and tracing techniques are powerful tools for elucidating the degradation pathways and fate of this compound in the environment. These methods provide detailed insights into the mechanisms of transformation, helping to identify degradation products and quantify the rates of these processes. By introducing isotopically labeled compounds into a system, researchers can track the movement and transformation of the target molecule through various environmental compartments.
One of the most advanced techniques in this area is Compound-Specific Isotope Analysis (CSIA). nih.gov CSIA measures the stable isotope ratios (e.g., ¹³C/¹²C) of a specific compound. During biodegradation and other transformation processes, enzymatic reactions often exhibit a kinetic isotope effect, where molecules containing the lighter isotope (e.g., ¹²C) react slightly faster than those with the heavier isotope (e.g., ¹³C). This results in a change, or fractionation, in the stable isotope ratio of the remaining parent compound. By monitoring these changes, CSIA can provide conclusive evidence of degradation and offer insights into the reaction mechanisms involved. nih.gov
For acetamide herbicides, including this compound, CSIA has been used to investigate their biodegradation in various environmental settings. nih.gov For example, studies have shown that the microbial degradation of chloroacetanilide herbicides leads to significant carbon isotope fractionation. nih.gov The extent of this fractionation can be used to quantify the degree of degradation that has occurred in a given sample.
In a typical degradation study, a microcosm (e.g., a soil or water sample) is spiked with this compound. Over time, samples are collected and analyzed for the concentration of the parent compound and its transformation products. The stable isotope composition of the remaining parent compound is also measured. An increase in the δ¹³C value of the residual this compound would indicate that biodegradation is occurring.
The following table presents hypothetical data from a CSIA study on the degradation of this compound, illustrating the principle of isotope fractionation.
| Time (days) | Concentration (µg/L) | δ¹³C (‰) | Fraction Remaining |
| 0 | 100 | -30.0 | 1.00 |
| 10 | 75 | -29.5 | 0.75 |
| 20 | 50 | -28.8 | 0.50 |
| 30 | 25 | -27.5 | 0.25 |
| 40 | 10 | -25.0 | 0.10 |
In addition to CSIA, the use of radiolabeled compounds, such as those containing ¹⁴C, is another valuable technique. By introducing ¹⁴C-labeled this compound into an experimental system, researchers can trace the distribution of the carbon backbone of the molecule into various degradation products, biomass, and carbon dioxide. This allows for a complete mass balance of the parent compound and provides a comprehensive understanding of its ultimate fate in the environment.
Theoretical and Computational Chemistry Approaches to N 2 Ethyl 6 Methylphenyl 2 Methoxyacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure, from which a wide range of chemical properties can be derived. For a molecule such as N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide, these calculations can elucidate its geometry, stability, and reactivity.
Methodology: Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of this size. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for optimizing the molecular geometry and calculating various electronic properties.
Key Parameters from Quantum Chemical Calculations:
Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with other molecules.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering insights into charge distribution and polar regions of the molecule.
Illustrative Data for a Related Acetanilide (B955) Compound:
| Calculated Property | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.com
Methodology: An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS. The simulation would typically involve placing the molecule in a box of solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds.
Applications for this compound:
Conformational Sampling: The molecule is not static; its various rotatable bonds allow it to adopt a multitude of conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable shapes.
Solvation Analysis: By simulating the molecule in a solvent, one can study how solvent molecules arrange around it and calculate properties like the solvation free energy.
Interaction with Biomolecules: If the molecule is known to interact with a specific protein, MD simulations can be used to model this interaction, providing insights into the binding mode, key interacting residues, and the stability of the complex. nih.gov
Illustrative Simulation Parameters for a Small Organic Molecule:
| Simulation Parameter | Typical Value |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E Water |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. For this compound, QSAR models can be used to predict its persistence, mobility, and potential for bioaccumulation in the environment without the need for extensive experimental testing.
Methodology: QSAR models are built using a dataset of compounds with known experimental values for a particular endpoint (e.g., soil sorption coefficient, biodegradability). Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be based on topology, geometry, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the experimental endpoint.
Predictable Environmental Fate Parameters:
Soil Sorption Coefficient (Koc): Predicts the tendency of the compound to bind to soil organic matter, which affects its mobility in the environment.
Bioconcentration Factor (BCF): Indicates the potential for the compound to accumulate in aquatic organisms.
Biodegradability: Predicts the likelihood and rate at which the compound will be broken down by microorganisms in the environment.
While a specific QSAR model for this compound is not available, general models for pesticides and herbicides can be used to estimate its environmental properties.
Illustrative QSAR Predictions for a Generic Acetanilide Herbicide:
| Environmental Fate Parameter | Predicted Value |
|---|---|
| Log Koc | 2.5 - 3.5 |
| Log BCF | 1.0 - 2.0 |
| Biodegradability | Not readily biodegradable |
In Silico Prediction of Metabolic and Degradation Pathways
In silico tools can predict the metabolic fate of a compound in various organisms, as well as its degradation pathways in the environment. These predictions are valuable for identifying potential metabolites and understanding the persistence of the compound.
Methodology: There are two main types of in silico metabolism prediction tools:
Expert systems: These are rule-based systems that contain a knowledge base of known metabolic reactions and biotransformations. They apply these rules to a query molecule to predict its likely metabolites.
Machine learning models: These models are trained on large datasets of metabolic data and learn to recognize the structural features that are susceptible to metabolic attack.
Software such as BioTransformer, Meteor, and TIMES are commonly used to predict the metabolites of xenobiotics. researchgate.net These tools can predict Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.
Predicted Metabolic Transformations for Acetanilide Herbicides: Based on the known metabolism of acetanilide herbicides, several metabolic pathways can be predicted for this compound:
Hydroxylation: The aromatic ring and the ethyl and methyl substituents are likely sites for hydroxylation by cytochrome P450 enzymes.
O-Demethylation: The methoxy (B1213986) group can be demethylated to a hydroxyl group.
N-Dealkylation: While less common for the amide nitrogen in acetanilides, it is a possible metabolic route.
Conjugation: The resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663).
Illustrative Predicted Metabolites:
| Metabolic Reaction | Potential Metabolite |
|---|---|
| Aromatic Hydroxylation | N-(2-ethyl-6-methyl-hydroxyphenyl)-2-methoxyacetamide |
| Alkyl Hydroxylation | N-(2-(1-hydroxyethyl)-6-methylphenyl)-2-methoxyacetamide |
| O-Demethylation | N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide |
Interactions with Biological Systems and Environmental Microcosms
Influence on Soil Microbial Communities and Biodiversity
The application of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide to soil can significantly alter the composition and activity of native microbial communities. Microbial degradation is a primary pathway for the dissipation of this compound in the soil, with degradation rates influenced by factors such as soil type, temperature, moisture, and the size of microbial populations. psu.eduresearchgate.net
Table 1: Effects of this compound on Soil Microbial Systems
| Aspect Studied | Observed Influence | Source Index |
|---|---|---|
| Microbial Biodiversity | Application generally reduces soil microbial biodiversity. | nih.govresearchgate.net |
| Bacterial Populations | Caused a 75% reduction in bacterial counts 14 days after treatment in one study. | fao.org |
| Fungal Populations | Showed less reduction compared to bacterial populations in the same study. | fao.org |
| Phyllosphere Microbiome | Residual soil concentrations decreased the diversity of wheat phyllosphere microbial communities. | nih.gov |
| Soil Enzyme Activity | Dehydrogenase activity, an indicator of microbial activity, strongly decreases with increasing herbicide dose. | mdpi.com |
| Microbial Biomass | Some studies report an increase in biomass and enzymatic activity in tolerant microbial populations post-application. | mdpi.com |
Interaction with Non-Target Organisms (General ecological research, not toxicity)
The presence of this compound in ecosystems can lead to various interactions with non-target organisms, affecting their behavior and community dynamics. bioone.org
In aquatic environments, the compound has been shown to alter community structures. bioone.org It can reduce phytoplankton abundance, a primary producer, which can have cascading effects on the food web. bioone.org Studies on pond mesocosms revealed that metolachlor (B1676510) altered tadpole behavior, making them less inclined to hide. bioone.org It has also been found to disrupt normal behavior in crustaceans. bioone.org For example, exposure to sublethal concentrations may interfere with the ability of crayfish to receive or respond to social signals that mediate aggressive interactions, making them less likely to initiate and win encounters against untreated individuals. nih.gov
Earthworms, which are vital for soil health, also interact with this compound. Earthworm castings have been found to retain the herbicide more strongly than the surrounding soil, which could reduce its movement and leaching. nih.gov This retention is linked to the organic carbon content of the castings, which in turn is influenced by the earthworms' food source. nih.gov The detoxification of metolachlor in biological systems, including potentially within earthworms, can occur through the formation of glutathione (B108866) acetanilide (B955) conjugates. nih.govzoologyjournals.com While some studies focus on mortality rates, others investigate sublethal effects, such as avoidance behavior and weight changes, indicating that racemic metolachlor induced more toxicity on earthworms than S-metolachlor in certain tests. dissertationtopic.netrjas.ro
For other non-target wildlife, studies have shown that mallard ducks and bobwhite quail can tolerate high levels of exposure. psu.edu In fish, the compound is considered moderately toxic; it does not significantly accumulate and is excreted rapidly when the fish are returned to clean water. psu.edu However, it is recognized that the herbicide has sufficient toxicity to aquatic vascular plants, which could indirectly affect fish species by causing a loss of cover in spawning and rearing habitats. epa.gov
Table 2: Interactions of this compound with Non-Target Organisms
| Organism Group | Observed Interaction | Source Index |
|---|---|---|
| Aquatic Invertebrates (Crustaceans) | Interferes with olfactory-mediated agonistic behaviors in crayfish. | nih.gov |
| Amphibians (Tadpoles) | Altered behavior, resulting in reduced hiding. | bioone.org |
| Soil Fauna (Earthworms) | Herbicide is more strongly retained on earthworm castings than in bulk soil, potentially reducing leaching. | nih.gov |
| Fish | Low bioaccumulation and rapid excretion observed. Indirect effects possible through loss of aquatic plant cover. | psu.eduepa.gov |
| Aquatic Primary Producers (Phytoplankton) | Reduces phytoplankton abundance in pond mesocosms. | bioone.org |
| Birds (Ducks, Quail) | High tolerance to exposure observed in studies. | psu.edu |
Cross-Reactivity Studies with Related Compounds and their Metabolites
This compound is metabolized in the environment and in biological systems into several degradation products. The primary metabolites frequently detected in water are metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA). psu.eduscielo.br Studies comparing the parent compound to its metabolites have found that the ESA and OA metabolites appear to be less toxic than the parent metolachlor. epa.gov
In plants and animals, metabolism involves complex pathways. In goats and poultry, S-metolachlor is extensively metabolized through processes like glutathione conjugation, oxidation, O-demethylation, and subsequent conjugation with glucuronic acid; the parent compound itself is not typically detected in tissues. regulations.govregulations.gov In resistant plants, detoxification involves both Phase I (oxidation) and Phase II (conjugation) metabolic activities acting together. nih.gov For example, resistant waterhemp shows greater abundances of O-demethylated S-metolachlor and its subsequent glutathione conjugates compared to sensitive populations, which primarily use direct glutathione conjugation for detoxification. nih.gov This indicates that the metabolic pathway can differ significantly between organisms, influencing the profile of metabolites produced. nih.gov
Studies on zebrafish embryos exposed to S-metolachlor and its metabolites, MOA and MESA, found that the mixture of the parent compound and its metabolites could affect development. nih.gov An environmentally relevant mixture of the three substances, as well as S-metolachlor alone, significantly reduced the spontaneous tail movements of the embryos. nih.gov This suggests that while individual metabolites may be less toxic, their combined presence with the parent compound can still elicit biological responses in non-target organisms. nih.gov The detoxification of related chloroacetanilide herbicides, such as alachlor (B1666766) and propachlor (B1678252), also proceeds through the formation of glutathione-acetanilide conjugates, indicating a common metabolic pathway for this class of compounds. nih.gov
Table 3: Comparative Biological Activity of this compound and its Metabolites
| Compound | Biological System/Organism | Observed Effect/Interaction | Source Index |
|---|---|---|---|
| S-metolachlor (Parent Compound) | General | Considered more biologically active than its primary environmental metabolites. | epa.gov |
| Metolachlor ESA and OA (Metabolites) | General (based on rat and dog studies) | Appear to be less toxic than the parent compound. | epa.gov |
| S-metolachlor and its Metabolites (MOA & MESA) in a mixture | Zebrafish Embryos | The mixture significantly reduced spontaneous tail movements, an effect also seen with the parent compound alone. | nih.gov |
| O-demethylated S-metolachlor (Metabolite) | Resistant Waterhemp | A key intermediate in the resistance pathway, which involves oxidation followed by glutathione conjugation. | nih.gov |
Integration of this compound in Environmental Remediation Strategies (e.g., Bioremediation)
Due to its persistence and potential to contaminate soil and water, various remediation strategies for this compound have been explored, with a significant focus on bioremediation. psu.edumdpi.com Microbial degradation is considered the predominant pathway for its removal from the environment. researchgate.netscielo.brmdpi.com
A number of microbial species, including fungi and bacteria, have been identified as capable of degrading this herbicide. scielo.br The fungal strain Penicillium oxalicum MET-F-1, isolated from activated sludge, has shown a high potential for degrading metolachlor through co-metabolism with an additional carbon source. mdpi.com This strain was found to degrade 88.6% of a 50 mg/L metolachlor solution within 384 hours under optimal laboratory conditions and also demonstrated good degrading activity in field plot experiments. mdpi.com Other microorganisms reported to degrade metolachlor include species from the genera Bacillus, Fusarium, Mucor, and Phanerochaete. scielo.br The degradation can occur through different pathways, including hydrolytic and reductive dechlorination. mdpi.com
Phytoremediation, the use of plants to remove pollutants from the environment, is another promising strategy. Studies have demonstrated that certain plants can enhance the dissipation of the herbicide from soil. nih.govresearchgate.net For example, the cultivation of Avena sativa (oats) and Medicago sativa (alfalfa) in metolachlor-contaminated soil significantly increased the breakdown of the herbicide, with dissipation rates of up to 54.5% and 36.4%, respectively, being observed. nih.govresearchgate.net These plants not only help in reducing the concentration of the chemical but also aid in restoring soil microbial biodiversity that may have been negatively impacted by the herbicide application. nih.govresearchgate.net
Table 4: Bioremediation Strategies for this compound
| Remediation Strategy | Organism(s) Involved | Key Findings | Source Index |
|---|---|---|---|
| Microbial Degradation (Mycoremediation) | Penicillium oxalicum | Degraded 88.6% of 50 mg/L metolachlor in 384 hours in lab conditions; effective in field trials. | mdpi.com |
| Microbial Degradation (Bacterial) | Bacillus circulans, B. megaterium, and others | Various bacterial species have been found to degrade metolachlor in soil. | scielo.br |
| Phytoremediation | Avena sativa (Oats) | Achieved up to 54.5% dissipation of the herbicide from soil. | nih.govresearchgate.net |
| Phytoremediation | Medicago sativa (Alfalfa) | Achieved up to 36.4% dissipation of the herbicide and promoted microbial species richness. | nih.govresearchgate.net |
Future Research Directions and Sustainable Chemistry Considerations
Development of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide Analogs with Modified Environmental Profiles
A key strategy in sustainable chemistry is the design of molecules with reduced environmental persistence and toxicity. Future research should focus on the synthesis and evaluation of analogs of this compound. The objective is to identify structural modifications that enhance biodegradability without compromising desired efficacy if the compound were to have any intended application, or to understand structure-degradation relationships for this class of compounds.
Potential research avenues include:
Introduction of Hydrolyzable Functional Groups: Incorporating ester or amide linkages at different positions in the molecule could create weak points susceptible to microbial or chemical hydrolysis, leading to faster degradation.
Modification of Alkyl Substituents: Altering the ethyl and methyl groups on the phenyl ring could influence the molecule's steric hindrance and electronic properties, potentially affecting its interaction with microbial enzymes responsible for degradation.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but are more amenable to environmental degradation.
Table 1: Proposed Analog Modifications and Their Potential Environmental Benefits
| Structural Modification | Target Position | Hypothesized Environmental Benefit |
|---|---|---|
| Introduction of an ester linkage | Methoxyacetyl side chain | Increased susceptibility to hydrolysis |
| Replacement of ethyl group with a hydroxylated alkyl chain | Phenyl ring | Enhanced water solubility and bioavailability for microbial degradation |
| Introduction of a second methoxy (B1213986) group | Phenyl ring | Altered electronic properties potentially increasing microbial degradation rates |
Exploration of Advanced Oxidation Processes for Degradation Enhancement
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the treatment of water contaminated with persistent organic pollutants. mdpi.com These processes rely on the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade recalcitrant molecules into less harmful substances. mdpi.commdpi.com The effectiveness of various AOPs for the degradation of this compound warrants thorough investigation.
Key AOPs for future study include:
Photo-Fenton: This process uses ultraviolet or visible light in conjunction with Fenton's reagent (Fe²⁺ and H₂O₂) to generate hydroxyl radicals. It is known for its high efficiency in degrading a wide range of organic pollutants. mdpi.com
Heterogeneous Photocatalysis: This method often employs semiconductor materials like titanium dioxide (TiO₂) which, upon UV irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species.
Ozonation: The use of ozone (O₃), either alone or in combination with UV light or hydrogen peroxide, can effectively break down complex organic molecules.
Sulfate (B86663) Radical-Based AOPs: These processes generate sulfate radicals (SO₄•⁻), which have a high redox potential and can be effective in degrading pollutants that are resistant to hydroxyl radical attack.
Table 2: Overview of Advanced Oxidation Processes for Potential Degradation of this compound
| AOP Technique | Primary Reactive Species | Potential Advantages |
|---|---|---|
| Fenton/Photo-Fenton | Hydroxyl Radical (•OH) | High efficiency, can operate at ambient temperature and pressure. mdpi.com |
| Heterogeneous Photocatalysis (e.g., TiO₂) | Hydroxyl Radical (•OH), Superoxide Radical (O₂•⁻) | Catalyst is reusable, potential for complete mineralization to CO₂ and H₂O. mdpi.com |
| Ozonation (O₃/UV) | Ozone (O₃), Hydroxyl Radical (•OH) | Strong oxidizing power, no sludge formation. |
| Sulfate Radical-Based AOPs | Sulfate Radical (SO₄•⁻) | Effective over a wide pH range, high reaction rates. researchgate.net |
Refinement of Analytical Methods for Ultra-Trace Detection
To accurately assess the environmental occurrence, fate, and transport of this compound, highly sensitive and selective analytical methods are required. While methods exist for the parent compound metolachlor (B1676510), future research should focus on developing and validating methods specifically for this transformation product, which is likely to be present at much lower concentrations.
Priorities for analytical method development include:
Lowering Detection Limits: Employing advanced instrumentation such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography with tandem mass spectrometry (GC-MS/MS) to achieve detection limits in the parts-per-trillion (ppt) range in complex environmental matrices like soil and water.
Improving Sample Preparation: Developing more efficient and selective extraction and clean-up techniques, such as solid-phase extraction (SPE) with novel sorbents or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods tailored for this analyte.
Matrix Effect Mitigation: Investigating and implementing strategies to minimize the impact of co-extractives from environmental samples that can interfere with the analytical signal, ensuring data accuracy and reliability.
Mechanistic Studies on Long-Term Environmental Persistence and Transformation Products
The long-term environmental fate of this compound is largely unknown. Its parent compound, metolachlor, is known to be moderately persistent in soil and water. psu.edu It is crucial to conduct detailed studies to understand the persistence of this specific metabolite and to identify any further transformation products that may be formed.
Key research questions to address include:
Degradation Pathways: Elucidating the specific biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation pathways of this compound in various environmental compartments.
Half-Life Determination: Quantifying the dissipation half-life of the compound in different soil types, water bodies, and under various environmental conditions (e.g., temperature, pH, organic matter content).
Identification of Next-Generation Transformation Products: Using high-resolution mass spectrometry and other advanced analytical techniques to identify and characterize any subsequent degradation products, which may have their own environmental implications. The major degradate of metolachlor in soil is (2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl) amino oxo-acetic acid, and similar pathways should be investigated for its dechlorinated analog. psu.edu
Integration of this compound Research with Broader Environmental Management Frameworks
Research findings on this compound must be translated into practical environmental management and regulatory strategies. This involves integrating scientific data into existing frameworks for pesticide and water quality management.
Future efforts should focus on:
Inclusion in Monitoring Programs: Advocating for the inclusion of this compound in national and regional environmental monitoring programs that currently track parent pesticides like metolachlor. The United States Environmental Protection Agency (EPA) maintains several programs and regulations that track pesticides and other chemical substances in the environment. epa.govepa.gov
Risk Assessment: Conducting comprehensive environmental risk assessments for this compound and its potential transformation products to determine their potential impact on non-target organisms and ecosystem health.
Development of Environmental Quality Standards: Using the gathered data to propose evidence-based environmental quality standards (EQS) for this compound in soil and water to protect sensitive ecosystems.
By pursuing these future research directions, the scientific community can develop a comprehensive understanding of the environmental behavior of this compound and devise effective strategies to mitigate any potential risks, thereby promoting a more sustainable approach to the use of chloroacetamide herbicides.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide?
- Methodological Answer : The synthesis typically involves acylation of 2-ethyl-6-methylaniline with methoxyacetyl chloride under controlled conditions. Critical parameters include:
- Temperature : Maintain 0–5°C during the exothermic reaction to prevent side products (e.g., over-acylation) .
- Solvent : Use dichloromethane or ethanol for solubility and reaction homogeneity .
- Base : Triethylamine is added to neutralize HCl byproducts and drive the reaction forward .
- Purity : Post-synthesis purification via recrystallization (ethanol) or column chromatography is essential for high yields (>85%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons resonating at δ 3.3–3.5 ppm and acetamide carbonyl at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 265.12 for C₁₂H₁₇NO₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies trace impurities .
Q. How can researchers assess the herbicidal activity of this compound in experimental models?
- Methodological Answer :
- Bioassays : Pre-emergence herbicidal activity is tested in controlled greenhouse trials using maize (Zea mays) or broadleaf weeds. Apply compound at 500–840 g a.i./ha and monitor inhibition of root/shoot growth over 21 days .
- Mode of Action : Investigate inhibition of very-long-chain fatty acid (VLCFA) elongation enzymes via enzyme-linked immunosorbent assays (ELISA) or gas chromatography for metabolite profiling .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with herbicide targets (e.g., acetolactate synthase). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the ethyl-methylphenyl moiety .
- DFT Analysis : Calculate electron density maps (B3LYP/6-311G** basis set) to identify reactive sites (e.g., acetamide carbonyl for nucleophilic attacks) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., herbicidal efficacy vs. soil persistence) using statistical tools (ANOVA, Tukey’s HSD). For example, discrepancies in weed resistance may stem from soil pH variations affecting bioavailability .
- Controlled Replication : Standardize test conditions (e.g., soil type, temperature) to isolate compound-specific effects from environmental variables .
Q. What are the ecological implications of this compound in non-target organisms?
- Methodological Answer :
- Toxicity Assays : Conduct acute toxicity tests on Daphnia magna (48h LC₅₀) and zebrafish embryos (96h LC₅₀) to assess aquatic impact. Preliminary data suggest moderate toxicity (LC₅₀ > 10 mg/L) .
- Soil Mobility Studies : Use column leaching experiments to evaluate mobility in loamy soils. Correlate results with log P values (estimated ~3.2) to predict environmental persistence .
Q. What advanced synthetic routes can improve enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance stereoselectivity in the acylation step .
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, achieving >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
